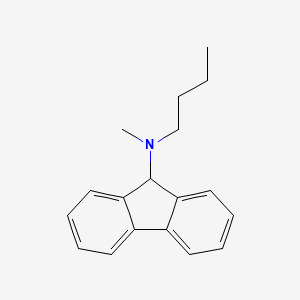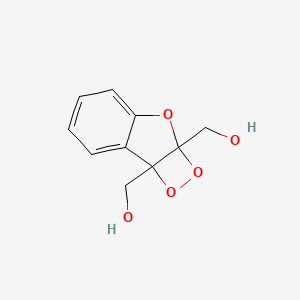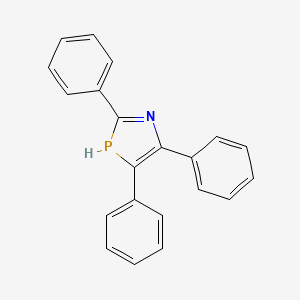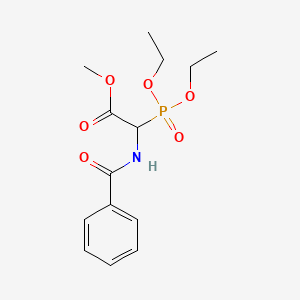
tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(421)non-4-ene-9-carboxylate is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the methoxyiminomethyl group, and the final tert-butyl esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the methoxyiminomethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the bicyclic core.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its bicyclic structure and functional groups make it a valuable tool for investigating biological pathways and molecular targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate stands out due to its specific stereochemistry and functional groups. The presence of the methoxyiminomethyl group and the tert-butyl ester adds to its uniqueness, making it a valuable compound for various applications.
Propriétés
| 125826-60-0 | |
Formule moléculaire |
C15H24N2O3 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
tert-butyl (1S,6S)-2-[(Z)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-12-7-5-6-11(10-16-19-4)13(17)9-8-12/h6,10,12-13H,5,7-9H2,1-4H3/b16-10-/t12-,13-/m0/s1 |
Clé InChI |
BPYBFVSTYLQWHO-PSMFPXPXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H]2CCC=C([C@@H]1CC2)/C=N\OC |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C=NOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)


![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)

![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)

